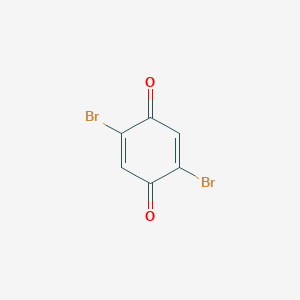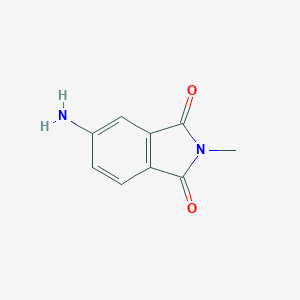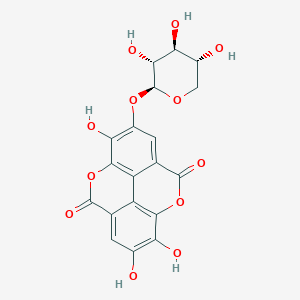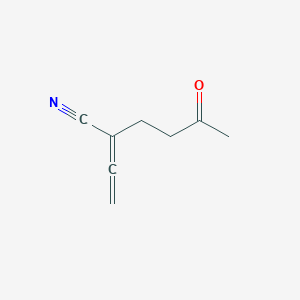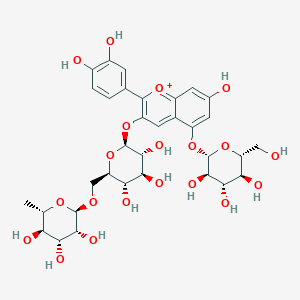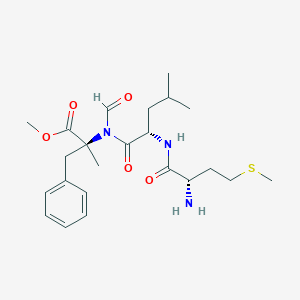
Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester (fMLF) is a synthetic peptide that is commonly used in scientific research. It is a potent chemoattractant for neutrophils and is widely used to study the mechanisms of inflammation and immune response.
Wirkmechanismus
FMLF acts by binding to a specific receptor on the surface of neutrophils called the formyl peptide receptor 1 (FPR1). The binding of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester to FPR1 triggers a series of intracellular signaling events that ultimately lead to the activation of the neutrophil and its migration to the site of infection or injury.
Biochemische Und Physiologische Effekte
The activation of neutrophils by Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester leads to a number of biochemical and physiological effects. These include the production of reactive oxygen species (ROS), the release of enzymes and cytokines, and the phagocytosis of invading pathogens. These effects are important for the body's defense against infection and injury.
Vorteile Und Einschränkungen Für Laborexperimente
FMLF has several advantages for lab experiments. It is a well-characterized molecule with a known mechanism of action, which makes it a useful tool for studying the mechanisms of inflammation and immune response. It is also relatively easy to synthesize using SPPS.
However, there are also some limitations to the use of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester in lab experiments. It is a synthetic peptide and may not accurately reflect the effects of natural chemoattractants. Additionally, the effects of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester may be influenced by the experimental conditions, such as the concentration of the peptide and the type of cells used.
Zukünftige Richtungen
There are several future directions for research on Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester. One area of interest is the development of new synthetic peptides that are more potent and selective than Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester. Another area of interest is the study of the role of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester in other physiological processes, such as wound healing and cancer metastasis. Additionally, the effects of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester on other types of immune cells, such as macrophages and dendritic cells, warrant further investigation.
Conclusion
In conclusion, Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester is a synthetic peptide that is widely used in scientific research to study the mechanisms of inflammation and immune response. It is synthesized using SPPS and acts by binding to a specific receptor on the surface of neutrophils. The activation of neutrophils by Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester leads to a number of biochemical and physiological effects, which are important for the body's defense against infection and injury. While there are some limitations to the use of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester in lab experiments, it remains a useful tool for studying the mechanisms of inflammation and immune response.
Synthesemethoden
FMLF is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to obtain the final product. The synthesis of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester requires the use of specialized equipment and expertise, and it is typically carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
FMLF is widely used in scientific research to study the mechanisms of inflammation and immune response. It is a potent chemoattractant for neutrophils, which are a type of white blood cell that plays a key role in the body's defense against infection and injury. By studying the effects of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester on neutrophils, researchers can gain insights into the mechanisms of inflammation and immune response.
Eigenschaften
CAS-Nummer |
134574-90-6 |
|---|---|
Produktname |
Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester |
Molekularformel |
C23H35N3O5S |
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]-formylamino]-2-methyl-3-phenylpropanoate |
InChI |
InChI=1S/C23H35N3O5S/c1-16(2)13-19(25-20(28)18(24)11-12-32-5)21(29)26(15-27)23(3,22(30)31-4)14-17-9-7-6-8-10-17/h6-10,15-16,18-19H,11-14,24H2,1-5H3,(H,25,28)/t18-,19-,23-/m0/s1 |
InChI-Schlüssel |
IDQPMCPZIOMXJM-YDHSSHFGSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N(C=O)[C@@](C)(CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)N |
SMILES |
CC(C)CC(C(=O)N(C=O)C(C)(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)N |
Kanonische SMILES |
CC(C)CC(C(=O)N(C=O)C(C)(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)N |
Andere CAS-Nummern |
134574-90-6 |
Sequenz |
MLX |
Synonyme |
CHO-Met-Leu-(alpha-methyl)Phe-O-Me formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate](/img/structure/B160919.png)
![2-(1-Dimethylaminomethyl-2-hydroxy-8-hydroxymethyl-9-oxo-9,11-dihydro-indolizino[1,2-B]quinolin-7-YL)-2-hydroxy-butyric acid](/img/structure/B160920.png)
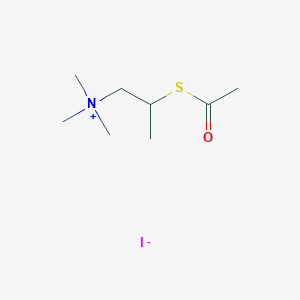
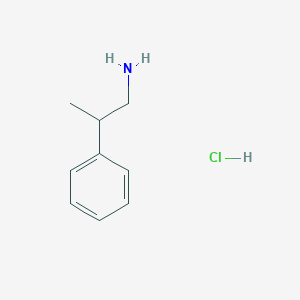
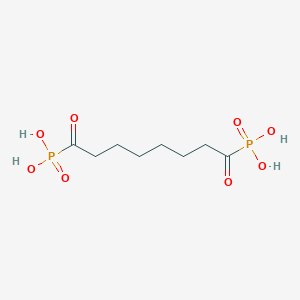
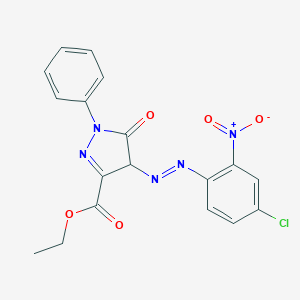
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)
![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)
